molecular formula C19H23N3O B2867998 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide CAS No. 1396791-09-5

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2867998
CAS No.: 1396791-09-5
M. Wt: 309.413
InChI Key: POOLCMKCBXYRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide typically involves a multi-step process:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Pyrazolo[1,5-a]pyridine Moiety: This step involves the formation of the pyrazolo[1,5-a]pyridine ring system through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the pyrazolo[1,5-a]pyridine moiety with the adamantane core using suitable reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: Its structural properties make it a candidate for use in the development of advanced materials.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets.

Mechanism of Action

The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide stands out due to its unique combination of an adamantane core and a pyrazolo[1,5-a]pyridine moiety

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)20-11-16-12-21-22-4-2-1-3-17(16)22/h1-4,12-15H,5-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOLCMKCBXYRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.